molecular formula C8H6BrFN2 B1378333 6-Bromo-4-Fluoro-1-methyl-1H-indazole CAS No. 1358574-94-3

6-Bromo-4-Fluoro-1-methyl-1H-indazole

Cat. No. B1378333
CAS RN: 1358574-94-3
M. Wt: 229.05 g/mol
InChI Key: FNYZGEXFMJWTLU-UHFFFAOYSA-N
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Description

6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .


Molecular Structure Analysis

The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .

Scientific Research Applications

Cancer Treatment Research

This compound is utilized in the synthesis of molecules like Abemaciclib , which is a kinase inhibitor used for treating certain types of breast cancer. It’s particularly effective for patients who have progressed after endocrine therapy and chemotherapy .

PI3 Kinase Inhibitors

It serves as a precursor in the preparation of PI3 kinase inhibitors. These inhibitors play a crucial role in various cellular functions and are being researched for their potential to treat diseases caused by the dysregulation of PI3 kinase activity, such as cancer .

Antiviral Research

Indazole derivatives, including 6-Bromo-4-Fluoro-1-methyl-1H-indazole, have been studied for their potential use in HIV protease inhibitors, which are essential for managing and treating HIV/AIDS .

Neurological Disorders

Research has also explored the use of indazole compounds in creating serotonin receptor antagonists and acetylcholinesterase inhibitors, which can be significant in treating neurological disorders like Alzheimer’s disease .

Metabolic Disease Research

These compounds have been investigated for their role as aldol reductase inhibitors, which could be beneficial in treating complications arising from diabetes and other metabolic diseases .

Synthetic Methodology Development

Recent synthetic approaches to indazoles, including this compound, have been summarized, highlighting new strategies like transition metal-catalyzed reactions and reductive cyclization reactions. These methodologies are crucial for advancing research in medicinal chemistry .

Safety and Hazards

The safety information for 6-Bromo-4-Fluoro-1-methyl-1H-indazole includes the following hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.

Mechanism of Action

Target of Action

It has been used in the preparation of pi3 kinase inhibitors , suggesting that it may interact with PI3 kinases, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Biochemical Pathways

As a potential PI3 kinase inhibitor, 6-Bromo-4-Fluoro-1-methyl-1H-indazole would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including metabolism, growth, proliferation, and survival. By inhibiting PI3K, the compound could prevent the activation of AKT, a serine/threonine-specific protein kinase, and mTOR, a central regulator of cell growth and proliferation. This could lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive.

properties

IUPAC Name

6-bromo-4-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZGEXFMJWTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-Fluoro-1-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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